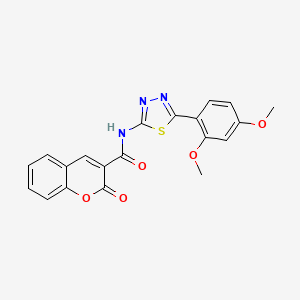

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group and a 2-oxo-2H-chromene-3-carboxamide moiety. The thiadiazole ring is a known pharmacophore in medicinal and agrochemical research, contributing to antimicrobial, antitumor, and herbicidal activities . The coumarin (chromene) moiety enhances bioavailability and enables π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-26-12-7-8-13(16(10-12)27-2)18-22-23-20(29-18)21-17(24)14-9-11-5-3-4-6-15(11)28-19(14)25/h3-10H,1-2H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAOIOKAUBQPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a chromene core substituted with a thiadiazole moiety and a dimethoxyphenyl group. Its molecular formula is , and it exhibits a complex structure that contributes to its diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and influencing p53 expression levels. Studies have shown that similar compounds can lead to cell cycle arrest and increased apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Case Studies : In vitro studies demonstrated that related thiadiazole derivatives showed IC50 values in the micromolar range against several cancer cell lines. For example, compounds containing the 1,3,4-thiadiazole moiety have been reported to have IC50 values as low as 0.65 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.65 | Apoptosis induction |

| Thiadiazole Derivative B | HeLa | 2.41 | Cell cycle arrest |

2. Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties:

- Spectrum of Activity : The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that related compounds can inhibit bacterial growth effectively.

- Research Findings : Studies have indicated that certain thiadiazole derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating their potential as antimicrobial agents .

3. Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

- Mechanism : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Experimental Evidence : In vitro assays measuring DPPH radical scavenging activity have shown promising results for thiadiazole-containing compounds, suggesting their potential role in preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Coumarin-Thiadiazole Derivatives

N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-6-Methoxy-2-Oxochromene-3-Carboxamide () Structure: Shares the 2-oxo-2H-chromene-3-carboxamide group but replaces the dimethoxyphenyl substituent with a 5-ethyl-thiadiazole linked to a sulfamoylphenyl group. Activity: Not explicitly reported, but sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent targets compared to methoxy-substituted analogs .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide () Structure: Retains the coumarin-carboxamide moiety but substitutes thiadiazole with a triazole ring. Activity: Triazole derivatives are known for antifungal and anticancer properties, indicating that core heterocycle substitution significantly alters biological targets .

Thiadiazole-Carboxamide Derivatives

N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide ()

- Structure : Features a 5-thioxo-thiadiazole core with a phenylcarboxamide substituent.

- Activity : Exhibited 50 µg/ml concentration-dependent inhibition in bioassays (exact targets unspecified). The absence of coumarin reduces π-π interactions but retains thiol-mediated redox activity .

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl)-2-(2,4-Dichlorophenoxy)Acetamide () Structure: Substitutes coumarin with a phenoxyacetamide group and uses 3,5-dimethoxyphenyl on the thiadiazole. Activity: Demonstrated potent herbicidal activity against Lactuca sativa (IC₅₀ ~10 µM).

Substituent Effects on Activity and Properties

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~449 g/mol) is comparable to ’s ureido derivative (459.5 g/mol) but lower than ’s sulfamoyl analog (518.6 g/mol) .

- Solubility : Methoxy groups (target compound) improve water solubility compared to ethyl or sulfamoyl substituents.

- logP : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), whereas ’s ethyl/sulfamoyl derivative may exceed 3.0, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : A typical approach involves cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃ is often used as a cyclizing agent in refluxing conditions (90°C, 3 hours), followed by pH adjustment (8–9 with ammonia) to precipitate the product . Modifications include substituting aryl groups (e.g., 2,4-dimethoxyphenyl) at the 5-position of the thiadiazole ring to tailor electronic properties .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Refinement using programs like SHELXL ensures accurate bond-length and angle measurements (mean σ(C–C) = 0.004 Å) . Complementary techniques include ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) and IR spectroscopy for carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. What methodologies are used to assess the biological activity of thiadiazole-coumarin hybrids?

- Methodological Answer : Standard assays include:

- Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Key parameters include:

- Catalyst : Triethylamine (TEA) as a base to neutralize HCl byproducts during amide coupling, improving reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics but may require post-reaction purification via recrystallization (DMSO/water, 2:1) .

- Temperature : Controlled heating (80–90°C) minimizes side reactions like thiadiazole ring degradation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:

- Standardization : Adhere to CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,4-dimethoxy vs. 2-chloro groups) using molecular docking to identify critical binding interactions (e.g., with kinase domains) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity indices .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., topoisomerase II) to map binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) in real time .

- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) to predict stability of ligand-receptor complexes over nanosecond timescales .

Q. How can researchers address low solubility of this compound in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and controlled release .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve aqueous solubility .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in anticancer assays?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ and Hill slopes .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p < 0.05) .

Q. How can crystallographic data quality be validated for publication?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.